Desloratadine-d7 is synthesized from the parent compound desloratadine, which itself is derived from loratadine, a first-generation antihistamine. The classification of desloratadine-d7 falls under the category of pharmaceutical compounds, specifically as a selective H1 receptor antagonist. Its deuterated form allows for enhanced tracking in pharmacokinetic studies and can aid in understanding metabolic pathways.
The synthesis of desloratadine-d7 involves several key steps:
This method emphasizes mild reaction conditions and high yields, making it advantageous for pharmaceutical applications.
Desloratadine-d7 has a molecular formula of and a molecular weight of approximately 320.89 g/mol. The structure features a chlorinated benzo[5,6]cyclohepta[1,2-b]pyridine core with various functional groups including piperidine derivatives.
The deuteration at specific positions allows for enhanced stability and tracking in biological systems, providing valuable data during pharmacological studies.
Desloratadine-d7 undergoes similar chemical reactions as its non-deuterated counterpart. The primary reactions include:
These reactions are critical for developing formulations that improve bioavailability and therapeutic efficacy.
Desloratadine functions by selectively antagonizing peripheral H1 receptors, which prevents the action of histamine—a key mediator in allergic responses. This mechanism leads to reduced symptoms such as sneezing, itching, and nasal congestion without significant sedation.
Pharmacokinetic studies indicate that desloratadine-d7 exhibits similar absorption profiles to its parent compound but allows for more precise tracking due to the presence of deuterium .
Desloratadine-d7 possesses several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Desloratadine-d7 is primarily used in research settings:
Desloratadine-d7 (major) (CAS: 1795024-82-6) is a deuterated isotopologue of the antihistamine desloratadine (C~19~H~19~ClN~2~), where seven hydrogen atoms are replaced by deuterium at specific molecular positions. Its molecular formula is C~19~H~15~D~7~ClN~2~, with a molecular weight of 320.89 g/mol [1] [4]. The deuterium labeling occurs predominantly at the 3,3',5,5'-positions of the piperidine ring and additional aliphatic sites, as confirmed by the SMILES notation: ClC₁=CC(C([²H])C([²H])C₂=CC=C([²H])N=C₂/3)=C(C=C₁)C₃=C₄C([²H])C([²H])([²H])NC([²H])([²H])C/4[²H] [1]. This strategic labeling minimizes isotopic dilution and maintains the core pharmacophore structure while introducing mass differences critical for analytical applications.
Synthesis and Purification:
Table 1: Structural Comparison of Desloratadine and Its Deuterated Isotopologue
Property | Desloratadine | Desloratadine-d7 (major) |
---|---|---|
CAS Number | 100643-71-8 | 1795024-82-6 |
Molecular Formula | C~19~H~19~ClN~2~ | C~19~H~15~D~7~ClN~2~ |
Molecular Weight (g/mol) | 310.82 | 320.89 |
Deuterium Positions | N/A | 3,3',5,5'-piperidine + aliphatic sites |
Physicochemical Properties
Desloratadine-d7 exhibits near-identical physicochemical behavior to its non-deuterated counterpart due to retained bond geometries and steric bulk. Key properties include:
Stability Profiles
Stability studies under varied conditions confirm robustness:
Table 2: Stability of Desloratadine-d7 Under Controlled Conditions
Condition | Duration | Stability Outcome | Analytical Method |
---|---|---|---|
40°C / 75% RH | 4 months | No chemical degradation | PXRD, FTIR [3] |
-20°C (dark) | 24 months | ≥95% purity retained | HPLC-MS [1] |
Aqueous Solution (pH 7.4) | 48 hours | <2% deuteration loss | NMR [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration induces predictable shifts in NMR spectra:
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Table 3: Key Spectroscopic Signatures of Desloratadine-d7 vs. Desloratadine
Technique | Desloratadine Signature | Desloratadine-d7 Signature | Interpretation |
---|---|---|---|
¹H-NMR | δ 2.8 ppm (piperidine H) | Signal loss at δ 2.8 ppm | Deuteration at piperidine ring |
MS (ESI+) | [M+H]⁺ m/z 314.83 | [M+H]⁺ m/z 321.89 | +7 Da mass shift |
IR | No 2100–2200 cm⁻¹ peaks | C-D stretches: 2100–2200 cm⁻¹ | Isotopic bond vibration confirmation |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3